molecular formula C10H14N5O7P B10776860 alpha-Adenosine monophosphate

alpha-Adenosine monophosphate

Cat. No.: B10776860
M. Wt: 347.22 g/mol
InChI Key: NVOIXARBSSLBAS-CRKDRTNXSA-N
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Description

Alpha-Adenosine Monophosphate, also known as 5’-adenylic acid, is a nucleotide that plays a crucial role in various cellular metabolic processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Adenosine Monophosphate can be synthesized through the phosphorylation of adenosine. This process involves the reaction of adenosine with phosphoric acid under controlled conditions to form the monophosphate ester.

Industrial Production Methods: In industrial settings, this compound is often produced through enzymatic methods. Enzymes such as adenosine kinase catalyze the phosphorylation of adenosine to form this compound. This method is preferred due to its efficiency and specificity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Myoadenylate deaminase enzyme.

    Hydrolysis: Acidic conditions or specific hydrolase enzymes.

    Phosphorylation: Kinase enzymes and ATP.

Major Products:

Scientific Research Applications

Alpha-Adenosine Monophosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleic acids.

    Biology: It plays a role in cellular energy transfer and signal transduction pathways.

    Medicine: It is used in the study of metabolic disorders and as a potential therapeutic agent for conditions such as ischemia and heart failure.

    Industry: It is used in the production of nucleotide-based supplements and pharmaceuticals.

Mechanism of Action

Alpha-Adenosine Monophosphate exerts its effects primarily through its role in cellular energy metabolism. It acts as a substrate for the synthesis of adenosine triphosphate, which is the primary energy carrier in cells. It also activates various enzymes involved in metabolic pathways, such as adenosine monophosphate-activated protein kinase, which regulates energy homeostasis by modulating the activity of metabolic enzymes .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its role as a central intermediate in cellular energy metabolism. Unlike adenosine diphosphate and adenosine triphosphate, it does not have high-energy phosphoanhydride bonds but still plays a crucial role in the regulation of energy homeostasis and signal transduction pathways .

Properties

Molecular Formula

C10H14N5O7P

Molecular Weight

347.22 g/mol

IUPAC Name

[(2R,3S,4R,5S)-5-(6-aminopurin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)14-3-15(5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10+/m1/s1

InChI Key

NVOIXARBSSLBAS-CRKDRTNXSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N=CN2[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

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